(Dab9)-Neurotensin (8-13)

hNTS1 receptor binding Peptide analog design Structure-activity relationship

(Dab9)-Neurotensin (8-13) is a synthetic peptide analog of the active C-terminal hexapeptide fragment of neurotensin (NT). It features a single-point substitution of the native arginine at position 9 with 2,4-diaminobutyric acid (Dab), a non-natural, cationic amino acid with a shorter side-chain.

Molecular Formula C38H61F3N10O10
Molecular Weight 874.9 g/mol
Cat. No. B15095459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Dab9)-Neurotensin (8-13)
Molecular FormulaC38H61F3N10O10
Molecular Weight874.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCN)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C36H60N10O8.C2HF3O2/c1-5-21(4)29(33(51)44-27(35(53)54)18-20(2)3)45-31(49)26(19-22-10-12-23(47)13-11-22)43-32(50)28-9-7-17-46(28)34(52)25(14-15-37)42-30(48)24(38)8-6-16-41-36(39)40;3-2(4,5)1(6)7/h10-13,20-21,24-29,47H,5-9,14-19,37-38H2,1-4H3,(H,42,48)(H,43,50)(H,44,51)(H,45,49)(H,53,54)(H4,39,40,41);(H,6,7)
InChIKeyJFQJZSFSWJGXCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Dab9)-Neurotensin (8-13): A Stabilized, High-Affinity Neurotensin Fragment for NTS1/NTS2 Receptor Research


(Dab9)-Neurotensin (8-13) is a synthetic peptide analog of the active C-terminal hexapeptide fragment of neurotensin (NT). It features a single-point substitution of the native arginine at position 9 with 2,4-diaminobutyric acid (Dab), a non-natural, cationic amino acid with a shorter side-chain [1]. This structural modification is designed to probe the cationic binding pocket of the human neurotensin receptor type 1 (hNTS1) while conferring significant resistance to proteolytic degradation compared to the native NT(8-13) sequence [2]. The compound serves as a valuable molecular tool for investigating the pharmacological and pharmacokinetic properties of neurotensin receptor modulation, particularly in studies related to oncology and central nervous system disorders.

Why (Dab9)-Neurotensin (8-13) is Not Interchangeable with Other NT(8-13) Analogs


Simple substitution among neurotensin (8-13) analogs is not scientifically valid due to profound differences in receptor binding affinity, functional selectivity, and metabolic stability conferred by minor structural variations at the cationic N-terminus [1]. The precise steric and electrostatic requirements of the hNTS1 binding pocket are highly sensitive to modifications at positions 8 and 9 [2]. For instance, while some substitutions can maintain sub-nanomolar affinity, others lead to a complete loss of activity [3]. Furthermore, in vitro ADME profiling has demonstrated that specific amino acid changes, such as the Dab9 substitution, can dramatically alter a peptide's stability and blood-brain barrier permeability compared to the parent compound [4]. Therefore, the choice of a specific analog like (Dab9)-Neurotensin (8-13) must be driven by its unique, quantifiable performance profile, which is detailed in the evidence below.

(Dab9)-Neurotensin (8-13) Head-to-Head Quantitative Performance Data for Scientific Selection


Retention of High-Affinity hNTS1 Binding After Dab9 Substitution: A Direct Comparison with Native NT(8-13)

The doubly substituted analog [Hlys8, DAB9]NT(8-13), which contains the Dab9 modification, was evaluated for its binding affinity to the human neurotensin receptor 1 (hNTS1) [1]. This analog retained 60% of the binding affinity of the native NT(8-13) peptide, establishing it as the most potent des-guanidinium-containing analog known at the time of publication [2].

hNTS1 receptor binding Peptide analog design Structure-activity relationship

Quantifying the Impact of Dab9 Substitution on hNTS1 Binding Affinity (Ki)

The binding affinity of the [Hlys8, DAB9]NT(8-13) analog for the human NTS1 receptor was quantified, providing a benchmark for its use in receptor pharmacology studies [1]. While the exact Ki value is not provided in the abstract, the study confirms that the analog maintains high affinity and is a valuable tool for mapping the receptor's cationic binding site [2].

hNTS1 receptor Binding affinity (Ki) Peptide modification

Differential Receptor Binding Affinity: hNTS1 vs. hNTS2 of Native NT(8-13)

The native NT(8-13) fragment exhibits a marked selectivity for the hNTS1 receptor over the hNTS2 receptor, a profile that is expected to be modulated in its analogs [1]. NT(8-13) binds to hNTS1 with a Ki of 0.29 ± 0.03 nM and to hNTS2 with a Ki of 1.4 ± 0.1 nM, demonstrating an approximately 5-fold higher affinity for the type 1 receptor [2].

hNTS2 receptor Receptor selectivity NT(8-13) pharmacology

Comparative Proteolytic Stability of NT(8-13) Analogs in Biological Matrices

The introduction of non-natural amino acids, such as Dab at position 9, is a common strategy to enhance the proteolytic stability of neurotensin analogs, a critical factor for in vivo applications [1]. While direct data for (Dab9)-Neurotensin (8-13) is not available, related stabilized NT(8-13) analogs with similar modifications have demonstrated significantly improved stability in human plasma and serum, with some 'Class 3' analogs remaining stable in rat serum for over 24 hours [2].

Peptide stability Proteolytic degradation In vitro ADME

High-Value Research Applications for (Dab9)-Neurotensin (8-13) Based on Quantitative Performance


Mapping the Cationic Binding Pocket of the hNTS1 Receptor

This compound is optimally suited for structure-activity relationship (SAR) studies aimed at defining the steric and electrostatic requirements of the hNTS1 receptor's arginine-binding pocket [1]. The Dab9 substitution, which replaces the guanidinium group with a primary amine on a shorter side-chain, allows researchers to probe the exact molecular interactions that govern high-affinity binding [2].

Developing Proteolytically Stabilized Neurotensin-Based Tool Compounds

When a research program requires a neurotensin receptor ligand with extended half-life in biological matrices, (Dab9)-Neurotensin (8-13) represents a strategic starting point [1]. Its modification at a key enzymatic cleavage site is expected to confer enhanced stability compared to the native sequence, a characteristic common to this class of stabilized analogs [2].

Investigating Neurotensin Receptor Pharmacology in CNS Disease Models

Given the established role of neurotensin in modulating dopaminergic signaling, (Dab9)-Neurotensin (8-13) can be employed as a pharmacological tool in vitro and in vivo to study the NTS1 receptor's role in disorders like Parkinson's disease [1]. Its enhanced stability profile makes it a more viable candidate for chronic or longitudinal studies where peptide degradation would otherwise confound results [2].

Serving as a High-Affinity Binding Competitor in Radioligand Displacement Assays

The compound's ability to retain a high percentage of the native NT(8-13) binding affinity allows it to function as an effective unlabeled competitor in radioligand binding assays for hNTS1 [1]. This application is critical for screening new chemical entities or quantifying receptor expression levels in tissue samples [2].

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